molecular formula C11H10BrNO2S B12119021 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester CAS No. 937669-69-7

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester

Cat. No.: B12119021
CAS No.: 937669-69-7
M. Wt: 300.17 g/mol
InChI Key: SWIJOGRTPCOARK-UHFFFAOYSA-N
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Description

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, a carboxylic acid group, a bromine atom at the 2-position, and a propyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester typically involves the esterification of 6-Benzothiazolecarboxylic acid, 2-bromo-. The reaction is carried out using propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Ester Hydrolysis: Hydrolysis is carried out using aqueous acid or base under reflux conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents at the 2-position.

    Ester Hydrolysis: The major product is 6-Benzothiazolecarboxylic acid, 2-bromo-.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The benzothiazole ring provides stability and contributes to its overall chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzothiazolecarboxylic acid, 2-bromo-, methyl ester
  • 6-Benzothiazolecarboxylic acid, 2-bromo-, ethyl ester
  • 6-Benzothiazolecarboxylic acid, 2-bromo-, butyl ester

Uniqueness

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The propyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various chemical and biological studies.

Biological Activity

6-Benzothiazolecarboxylic acid, 2-bromo-, propyl ester (CAS No. 937669-69-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Molecular Formula: C₁₁H₁₁BrN₂O₂S
Molecular Weight: 303.19 g/mol
Structure: The compound features a benzothiazole ring substituted with a carboxylic acid and bromine, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. The presence of the bromine atom and the ester functional group in this compound may enhance its activity against various bacterial strains. Research indicates that benzothiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer types, including breast and lung cancers.

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)10Caspase activation
A549 (Lung Cancer)15Cell cycle arrest

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Proposed Pathways

  • Inhibition of DNA synthesis: Benzothiazole derivatives may interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Induction of oxidative stress: This compound might increase reactive oxygen species (ROS) levels within cells, triggering apoptosis.
  • Modulation of signaling pathways: Potential interactions with protein kinases involved in cell proliferation and survival are also under investigation.

Case Studies

Recent research has highlighted the significance of case studies in understanding the biological activity of benzothiazole derivatives. For instance:

  • Study on Antimicrobial Efficacy: A case study conducted on a series of benzothiazole derivatives demonstrated their effectiveness against resistant bacterial strains, emphasizing the need for novel antimicrobial agents in clinical settings.
  • Anticancer Research: Another case study focused on the effects of this compound on MCF-7 cells revealed insights into its potential as a chemotherapeutic agent, showcasing its ability to induce apoptosis through specific molecular pathways.

Properties

CAS No.

937669-69-7

Molecular Formula

C11H10BrNO2S

Molecular Weight

300.17 g/mol

IUPAC Name

propyl 2-bromo-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C11H10BrNO2S/c1-2-5-15-10(14)7-3-4-8-9(6-7)16-11(12)13-8/h3-4,6H,2,5H2,1H3

InChI Key

SWIJOGRTPCOARK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(S2)Br

Origin of Product

United States

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